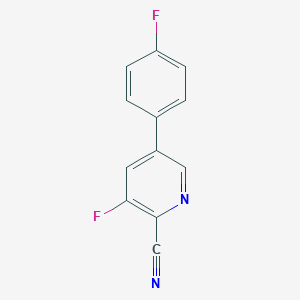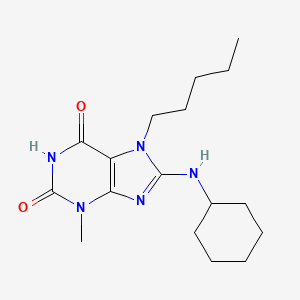
8-(Cyclohexylamino)-3-methyl-7-pentylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “8-(Cyclohexylamino)-3-methyl-7-pentylpurine-2,6-dione” is a complex organic molecule. It contains a purine-2,6-dione structure, which is a type of nitrogen-containing heterocycle that is a key component of many biological molecules, including DNA and RNA . The molecule also contains a cyclohexylamino group and a pentyl group, which are types of alkyl groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, cyclohexylamine, a component of the molecule, can be produced through the complete hydrogenation of aniline using some cobalt- or nickel-based catalysts .Aplicaciones Científicas De Investigación
Cyclodextrins: An Introduction
Cyclodextrins are cyclic oligomers derived from the enzymatic degradation of starch. They consist of six or more glucose units linked in an α(1–4) configuration, similar to amylose. The most common native cyclodextrins are α-, β-, and γ-cyclodextrins, containing six, seven, or eight glucose units, respectively. These hollow, truncated-cone-shaped molecules exhibit a hydrophobic cavity that can encapsulate other molecules through host–guest interactions. The wider rim of the cavity is held in shape via hydrogen bonding between the secondary hydroxyl groups on adjacent units .
Recent Developments
Over the past five years, research groups worldwide have made significant strides in understanding cyclodextrins and exploring novel applications. These advances continue to expand their utility and impact across scientific disciplines .
Propiedades
IUPAC Name |
8-(cyclohexylamino)-3-methyl-7-pentylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-3-4-8-11-22-13-14(21(2)17(24)20-15(13)23)19-16(22)18-12-9-6-5-7-10-12/h12H,3-11H2,1-2H3,(H,18,19)(H,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGYWCYVICTXOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1NC3CCCCC3)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Cyclohexylamino)-3-methyl-7-pentylpurine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

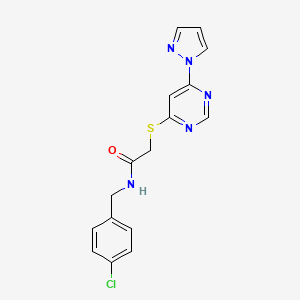
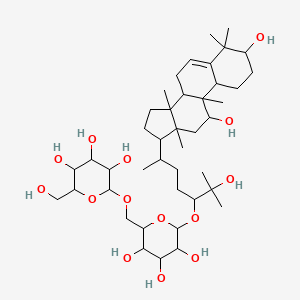
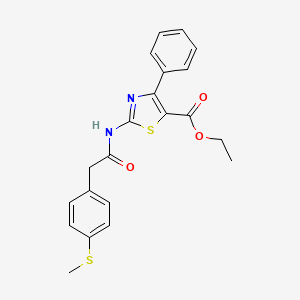
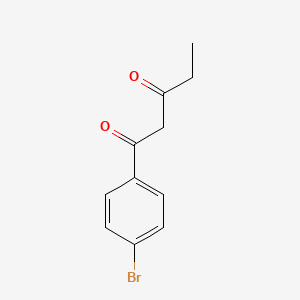
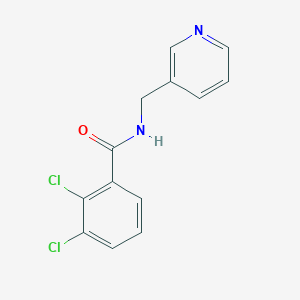
![(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B2554309.png)
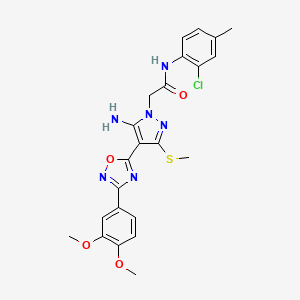
![[2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride](/img/no-structure.png)

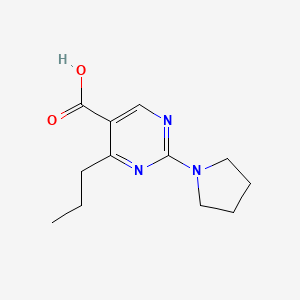
![2-(benzo[d][1,3]dioxol-5-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide](/img/structure/B2554318.png)
